2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate
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Overview
Description
2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate typically involves the reaction of 1-hydroxy-9,10-anthraquinone with ethylene glycol and methanesulfonyl chloride. The reaction is carried out under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-9,10-anthraquinone: A precursor in the synthesis of 2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate.
2-Hydroxyethyl methanesulfonate: Another compound with similar functional groups but different biological activities.
Anthraquinone: The parent compound of the anthraquinone derivatives.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61556-21-6 |
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Molecular Formula |
C17H14O7S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(1-hydroxy-9,10-dioxoanthracen-2-yl)oxyethyl methanesulfonate |
InChI |
InChI=1S/C17H14O7S/c1-25(21,22)24-9-8-23-13-7-6-12-14(17(13)20)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,20H,8-9H2,1H3 |
InChI Key |
PFIVXVYEFHCAIW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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